molecular formula C17H21NO2 B1678948 Nisoxetine CAS No. 53179-07-0

Nisoxetine

Cat. No.: B1678948
CAS No.: 53179-07-0
M. Wt: 271.35 g/mol
InChI Key: ITJNARMNRKSWTA-UHFFFAOYSA-N
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Properties

CAS No.

53179-07-0

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3

InChI Key

ITJNARMNRKSWTA-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Appearance

Solid powder

53179-07-0
57226-61-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine
3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
Lilly 135252
Lilly 94939
LY 135252
LY 94939
LY-135252
N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine
nisoxetine
nisoxetine hydrochloride
nisoxetine hydrochloride, (+-)-isomer
nisoxetine, (+-)-isome

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction mixture consisting of 200 ml. of methylamine, 225 ml. of methanol and 75 g. of 3-chloro-1-(o-methoxyphenoxy)propylbenzene was heated in an autoclave for 12 hours at 140° C. The reaction mixture was cooled, and the solvent was removed by evaporation. The semisolid residue was mixed with concentrated aqueous sodium hydroxide. The resulting mixture was extracted several times with ether. N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine, formed in the above reaction, was insoluble in the alkaline solution and was extracted therefrom with ether. The ether extracts were combined, and the combined extracts washed with water and dried. The ether was removed therefrom in vacuo leaving the amine as a dark colored residue. The residue was dissolved in ether and 1 equivalent of oxalic acid in methanol added slowly. N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine oxalate formed an insoluble precipitate which was collected by filtration, and the filter cake washed with ether and dried. N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine oxalate melted at 150°-152° C. The NMR spectrum of the compound was consistent with the expected structure.
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Synthesis routes and methods II

Procedure details

N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine oxalate was dissolved in a minimum quantity of water with heating, and concentrated aqueous sodium hydroxide added. After cooling, the alkaline solution was extracted several times with ether. The combined ether extracts were washed with water and dried, and the ether removed therefrom in vacuo. N-methyl 3(o-methoxyphenoxy)-3-phenylpropylamine free base thus isolated was dissolved in ether, and the ether solution saturated with dry gaseous hydrogen chloride. N-methyl 3(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride thus formed was recrystallized from ethyl acetate containing a small amount of methanol. N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride thus prepared and purified melted at 129°-131° C.
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N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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